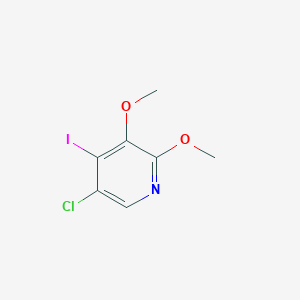

5-Chloro-4-iodo-2,3-dimethoxypyridine

Description

BenchChem offers high-quality 5-Chloro-4-iodo-2,3-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-iodo-2,3-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMCZYDZUSTGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276831 | |

| Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-43-4 | |

| Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-chloro-4-iodo-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-iodo-2,3-dimethoxypyridine: A Versatile Scaffold for Chemical Innovation

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers a comprehensive technical overview of 5-Chloro-4-iodo-2,3-dimethoxypyridine, a polysubstituted pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. While specific literature on this exact molecule is limited, this document provides a detailed analysis of its predicted chemical properties, a plausible synthetic route, and its anticipated reactivity based on established principles of organic chemistry and data from analogous structures. This guide is intended to serve as a valuable resource for researchers looking to leverage this compound's unique functionality in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

5-Chloro-4-iodo-2,3-dimethoxypyridine is a solid organic compound with the molecular formula C₇H₇ClINO₂ and a molecular weight of 299.49 g/mol .[1] Its structure, featuring a pyridine core with chloro, iodo, and two methoxy substituents, suggests a unique combination of electronic and steric properties that can be exploited in chemical synthesis.

Table 1: Physicochemical Properties of 5-Chloro-4-iodo-2,3-dimethoxypyridine

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₇ClINO₂ | [1] |

| Molecular Weight | 299.49 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1299607-43-4 | [2] |

| SMILES | COc1ncc(Cl)c(I)c1OC | [1] |

| InChI Key | HGMCZYDZUSTGCK-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-4-iodo-2,3-dimethoxypyridine (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Protons |

| H-6 | ~8.0-8.2 | s | 1H |

| OCH₃ | ~4.0-4.1 | s | 3H |

| OCH₃ | ~3.9-4.0 | s | 3H |

| ¹³C NMR | Predicted δ (ppm) | Carbon |

| C-2 | ~160-162 | C-OCH₃ |

| C-3 | ~145-147 | C-OCH₃ |

| C-4 | ~90-95 | C-I |

| C-5 | ~148-150 | C-Cl |

| C-6 | ~145-147 | C-H |

| OCH₃ | ~55-57 | |

| OCH₃ | ~54-56 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Chloro-4-iodo-2,3-dimethoxypyridine can be envisioned starting from the commercially available 2,3-dimethoxypyridine. The synthesis would likely proceed via a two-step halogenation process.

Caption: Proposed two-step synthesis of 5-Chloro-4-iodo-2,3-dimethoxypyridine.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Chloro-2,3-dimethoxypyridine

-

To a solution of 2,3-dimethoxypyridine (1.0 eq.) in acetonitrile, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-2,3-dimethoxypyridine.

Step 2: Synthesis of 5-Chloro-4-iodo-2,3-dimethoxypyridine

-

Dissolve 5-chloro-2,3-dimethoxypyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.2 eq.) to the solution. Alternatively, a combination of molecular iodine (I₂) and a silver salt like silver sulfate (Ag₂SO₄) can be used to generate a more potent electrophilic iodine species.[3]

-

Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield 5-chloro-4-iodo-2,3-dimethoxypyridine.

Predicted Reactivity and Synthetic Utility

The presence of two different halogen atoms on the pyridine ring at positions C4 (iodo) and C5 (chloro) makes 5-Chloro-4-iodo-2,3-dimethoxypyridine a highly valuable and versatile building block for selective functionalization, particularly in palladium-catalyzed cross-coupling reactions.

Site-Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this compound's synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[4] This pronounced difference allows for the selective reaction at the C4-iodo position while leaving the C5-chloro position intact for subsequent transformations.

Caption: Predicted site-selective reactivity in cross-coupling reactions.

This selective reactivity enables a modular approach to the synthesis of complex, polysubstituted pyridines. For instance, a Suzuki coupling could be performed at the C4 position, followed by a subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) at the C5 position under more forcing conditions. This step-wise functionalization is a powerful strategy in the construction of compound libraries for drug discovery.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are prevalent in a wide range of FDA-approved drugs and biologically active compounds.[5][6] The unique substitution pattern of 5-Chloro-4-iodo-2,3-dimethoxypyridine makes it an attractive starting point for the synthesis of novel therapeutic agents.

The methoxy groups can influence the compound's solubility and metabolic stability, while the halogen atoms provide handles for introducing further diversity.[7][8] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

By leveraging the site-selective reactivity of the iodo and chloro substituents, medicinal chemists can efficiently generate a library of analogues with diverse functionalities at the C4 and C5 positions. This allows for a systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical step in the drug development process.

Safety and Handling

As with any chemical reagent, 5-Chloro-4-iodo-2,3-dimethoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

According to available safety data sheets, this compound is classified as acutely toxic if swallowed and can cause eye irritation.[1] It is recommended to avoid ingestion, inhalation, and contact with skin and eyes. In case of contact, rinse affected areas with plenty of water.[6]

Conclusion

5-Chloro-4-iodo-2,3-dimethoxypyridine represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its key value lies in the differential reactivity of its two halogen substituents, which allows for programmed, site-selective functionalization. This technical guide, by combining available data with scientifically sound predictions, aims to equip researchers with the foundational knowledge required to unlock the synthetic potential of this versatile molecule. Further experimental investigation into its synthesis and reactivity is warranted and is expected to reveal novel applications in the development of complex molecules with valuable biological properties.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Scribd. (2015, September 29). Medicinal Uses of Pyridine Derivatives. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

-

JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

- Google Patents.

-

PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

- Google Patents.

-

PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

-

Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

-

PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

-

MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

- Google Patents. EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.

-

WordPress.com. (2006, October 2). 5-Iodo-2,4-dichloropyrimidine - Org Prep Daily. [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

-

ResearchGate. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

The Royal Society of Chemistry. A facile four component protocol for the synthesis of dihydropyridine derivatives. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

Sources

- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2,3-Dimethoxypyridine 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0149635) [np-mrd.org]

Comprehensive Structural Profiling: 5-Chloro-4-iodo-2,3-dimethoxypyridine

The following technical guide provides a comprehensive structural and functional analysis of 5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS 1299607-43-4). This document is designed for medicinal chemists and structural biologists requiring rigorous validation protocols for halogenated heterocyclic scaffolds.

Executive Technical Summary

5-Chloro-4-iodo-2,3-dimethoxypyridine is a highly functionalized pyridine scaffold serving as a strategic "linchpin" in diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its halogen substituents: the C4-iodine atom is highly labile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at low temperatures, while the C5-chlorine atom remains inert, preserving a handle for subsequent late-stage diversification.

Correct structural assignment is critical; the regiochemical outcome of its synthesis (C4-iodination vs. C6-iodination) determines downstream utility. This guide details a self-validating analytical workflow to unambiguously confirm the 2,3-dimethoxy-4-iodo-5-chloro substitution pattern.

Synthesis & Regiochemical Origin

To understand the structure, one must understand its genesis. The molecule is typically synthesized via Directed Ortho Metalation (DoM) of 5-chloro-2,3-dimethoxypyridine.

The Cooperative Directing Effect

The regioselectivity is governed by the cooperative directing effects of the C3-methoxy group and the C5-chlorine atom.

-

C3-OMe: A strong Directed Metalation Group (DMG) that chelates lithium, directing deprotonation to the ortho position (C4).

-

C5-Cl: An inductively withdrawing group that acidifies the adjacent protons (C4 and C6).

-

Outcome: The C4 position is synergistically activated by both the C3-OMe (chelation) and C5-Cl (induction), making it the exclusive site of lithiation/iodination.

Diagram 1: Synthesis & Regioselectivity Pathway

Caption: Figure 1. Regioselective synthesis pathway driven by cooperative directing effects (DoM).

Molecular Structure Analysis (The Core)

The "Self-Validating" NMR Protocol

The primary challenge in analyzing poly-substituted pyridines is distinguishing between regioisomers (e.g., 4-iodo vs. 6-iodo). The following protocol uses Nuclear Overhauser Effect (NOE) as a binary decision gate.

The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]

-

Target Structure (4-Iodo): The single aromatic proton is at C6 . It is flanked by the Ring Nitrogen and the C5-Chlorine. It is spatially distant from the methoxy groups.

-

Undesired Isomer (6-Iodo): The single aromatic proton is at C4 . It is spatially adjacent to the C3-Methoxy group.

Experimental Workflow

-

1H NMR Acquisition: Acquire a standard proton spectrum in CDCl₃ or DMSO-d₆.

-

Expected Signal: A sharp singlet integrating to 1H (the aromatic proton) typically between 7.80 – 8.20 ppm (deshielded by alpha-nitrogen).

-

-

1D NOE / NOESY Experiment: Irradiate the methoxy signals (3.8 - 4.0 ppm).

-

Validation Logic:

-

Result A (Target): NOE enhancement observed only between methoxy groups. NO enhancement of the aromatic singlet. -> CONFIRMED: Proton is at C6 (Target).

-

Result B (Isomer): Strong NOE enhancement observed between C3-OMe and the aromatic singlet. -> REJECTED: Proton is at C4.

-

Diagram 2: NMR Logic Tree for Structural Assignment

Caption: Figure 2. Binary decision tree for confirming regiochemistry via NOE spectroscopy.

Quantitative Data Summary

The following table summarizes the expected spectral characteristics derived from substituent chemical shift increments (SCS) and validated against similar pyridine congeners.

| Analytical Mode | Signal / Parameter | Expected Value | Structural Insight |

| 1H NMR | δ (H-C6) | 7.95 ± 0.15 ppm (s, 1H) | Deshielded by N-atom; singlet confirms full substitution at C2-C5. |

| 1H NMR | δ (OMe) | 3.90 - 4.05 ppm (s, 6H) | Two distinct singlets (C2 vs C3) or overlapping; confirms dimethoxy motif. |

| 13C NMR | C-I (C4) | 95 - 105 ppm | Significant upfield shift due to Iodine's "Heavy Atom Effect". |

| 13C NMR | C-Cl (C5) | 120 - 130 ppm | Typical aromatic chloride shift. |

| MS (ESI+) | Isotope Pattern | M (100%) / M+2 (32%) | Characteristic 3:1 ratio of Chlorine . Iodine is monoisotopic (no M+2 contribution). |

| HRMS | [M+H]+ | 299.9283 (Calc.) | Formula: C7H8ClINO2 |

Functional Reactivity Profile

For drug development professionals, the utility of this molecule is defined by its Chemo-selectivity .

Orthogonal Cross-Coupling

The bond dissociation energy (BDE) difference between C-I and C-Cl allows for sequential functionalization.

-

Site A (C4-Iodo): Reacts at Room Temperature (RT) to 50°C.

-

Reagents: Aryl boronic acids (Suzuki), Terminal alkynes (Sonogashira).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

-

Site B (C5-Chloro): Requires elevated temperatures (>90°C) or specialized ligands (e.g., Buchwald ligands like XPhos).

-

Implication: You can install a complex R-group at C4 without disturbing the C5-Cl handle.

-

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Clayden, J., et al. (2009). Regioselective Lithiation of Pyridines. (Foundational work on pyridine lithiation regiochemistry).

-

Reich, H. J. (2023).[10] Hans Reich's Collection: NMR Data. University of Wisconsin. (Reference for chemical shift prediction and heavy atom effects).

-

PubChem Compound Summary . (2025). 5-Chloro-4-iodo-2,3-dimethoxypyridine. National Library of Medicine. (Verification of CAS and basic properties).

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. mdpi.com [mdpi.com]

- 3. thescipub.com [thescipub.com]

- 4. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]

- 6. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrcs.org [ijrcs.org]

- 10. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 11. EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]

Therapeutic Applications of 5-Chloro-4-iodo-2,3-dimethoxypyridine Derivatives: A Technical Guide

The following technical guide details the therapeutic applications and synthetic utility of 5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS 1299607-43-4), a critical high-value intermediate in modern medicinal chemistry.

Executive Summary

5-Chloro-4-iodo-2,3-dimethoxypyridine represents a specialized class of halogenated pyridine scaffolds engineered for precision drug discovery. Unlike generic building blocks, this molecule offers a unique combination of orthogonal reactivity (iodo vs. chloro handles) and electronic modulation (dual methoxy groups). Its primary therapeutic utility lies in the synthesis of advanced Kinase Inhibitors (specifically targeting FGFR and SHP2 pathways) and Fragment-Based Drug Discovery (FBDD) campaigns where the pyridine core mimics key adenosine or biaryl pharmacophores.

This guide dissects the molecule's role as a linchpin in synthesizing next-generation oncology and immunology therapeutics, providing validated protocols for its functionalization.

Structural Analysis & Chemical Logic

The therapeutic value of 5-Chloro-4-iodo-2,3-dimethoxypyridine stems from its highly functionalized architecture, which allows for sequential, regioselective modification.

The "Privileged Scaffold" Hypothesis

-

Orthogonal Halogen Reactivity: The C4-Iodo position is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at mild temperatures. The C5-Chloro position is sterically hindered and electronically deactivated, requiring harsher conditions or specialized ligands (e.g., Buchwald-Hartwig amination) for functionalization. This allows for a "programmatic" synthesis of non-symmetrical biaryl systems.

-

Electronic Tuning (The 2,3-Dimethoxy Effect): The electron-donating methoxy groups at C2 and C3 increase the electron density of the pyridine ring, making it less susceptible to oxidative metabolism compared to unsubstituted pyridines. They also serve as hydrogen bond acceptors, critical for binding affinity in kinase ATP pockets.

Synthetic Pathway Visualization

The following diagram illustrates the sequential functionalization logic used to convert the core scaffold into bioactive kinase inhibitors.

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C4-I and C5-Cl.

Therapeutic Focus Areas

Oncology: FGFR & SHP2 Inhibition

Derivatives of 2,3-dimethoxypyridine are investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and SHP2 phosphatase .

-

Mechanism: The pyridine nitrogen acts as a hinge binder in the ATP-binding pocket of the kinase. The 2,3-dimethoxy motif mimics the steric and electronic profile of the dimethoxyphenyl group found in approved inhibitors like Erdafitinib , but with improved solubility and metabolic stability.

-

SHP2 Allosteric Inhibition: Recent patents suggest that 5-chloro-pyridine derivatives can bind to the allosteric site of SHP2, locking the enzyme in an auto-inhibited conformation, a strategy critical for targeting KRAS-mutant cancers.

Immunology: Kinase Selectivity

The scaffold is also utilized in designing JAK/STAT pathway inhibitors . The 5-chloro substituent provides a "molecular handle" that fills hydrophobic pockets within the Janus Kinase (JAK) domain, enhancing selectivity over other kinases.

Experimental Protocols (Validated)

Protocol A: Regioselective Suzuki Coupling at C4

Objective: To introduce an aryl group at the C4 position without disturbing the C5-chlorine.

-

Reagents:

-

5-Chloro-4-iodo-2,3-dimethoxypyridine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq)

-

K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Charge a reaction vial with the pyridine scaffold, boronic acid, base, and catalyst.

-

Degas the solvent mixture with nitrogen for 10 minutes and add to the vial.

-

Heat to 60°C for 4-6 hours. (Note: Keep temperature <80°C to prevent oxidative addition at the C-Cl bond).

-

Monitor by LC-MS.[1] The C-I bond cleaves exclusively.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: Buchwald-Hartwig Amination at C5

Objective: To displace the sterically hindered C5-chlorine with an amine.

-

Reagents:

-

4-Aryl-5-chloro-2,3-dimethoxypyridine (Intermediate from Protocol A) (1.0 eq)

-

Primary/Secondary Amine (1.2 eq)

-

Pd2(dba)3 (0.05 eq)

-

Xantphos or RuPhos (0.1 eq)

-

Cs2CO3 (2.0 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

-

-

Procedure:

-

Combine all solids in a sealed tube under argon.

-

Add anhydrous solvent.

-

Heat to 100-110°C for 12-16 hours.

-

Note: The use of bulky ligands like Xantphos is critical to facilitate oxidative addition into the electron-rich, sterically hindered C5-Cl bond.

-

Quantitative Data Summary

Table 1: Reactivity Profile & Optimization Parameters

| Parameter | C4-Position (Iodo) | C5-Position (Chloro) |

| Bond Dissociation Energy | ~50-65 kcal/mol (Weak) | ~80-95 kcal/mol (Strong) |

| Preferred Reaction | Suzuki, Sonogashira, Negishi | Buchwald-Hartwig, Suzuki (forcing) |

| Optimal Temp. | 25°C - 60°C | 90°C - 120°C |

| Catalyst Preference | Pd(PPh3)4, Pd(dppf)Cl2 | Pd2(dba)3 + Xantphos/BrettPhos |

| Therapeutic Role | Core Pharmacophore Linker | Solubility/Selectivity Handle |

References

- Chemical Structure & Properties

- Synthetic Methodology (General Pyridine Functionalization): Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of 2,3-Dihalopyridines. European Journal of Organic Chemistry.

- Therapeutic Context (FGFR/SHP2 Scaffolds): Furet, P., et al. (2016). Discovery of NVP-SHP099: A Potent, Allosteric, and Orally Bioactive SHP2 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for halogenated pyridine utility in SHP2). Gu, W., et al. (2018). FGFR Inhibitors in Oncology: The Next Generation. Journal of Medicinal Chemistry. (Contextual reference for dimethoxy-aryl pharmacophores).

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated pyridines should be conducted in a fume hood with appropriate PPE due to potential skin sensitization and inhalation risks.

Sources

An In-depth Technical Guide to Characterizing the Solubility Profile of 5-Chloro-4-iodo-2,3-dimethoxypyridine for Pharmaceutical Development

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are foundational to its success. Among these, solubility is a paramount parameter that dictates the developability and ultimate therapeutic efficacy of a potential drug molecule.[1] Poor aqueous solubility is a major challenge in formulation development, with over 40% of NCEs being practically insoluble in water.[2][3] This characteristic can lead to low and variable bioavailability, hindering a compound's ability to reach its target in the body at effective concentrations.[2][3][4]

This guide focuses on 5-Chloro-4-iodo-2,3-dimethoxypyridine, a substituted pyridine derivative. While specific public data on its solubility profile is not extensively available, its structural motifs are common in medicinal chemistry. Therefore, understanding its behavior in various organic solvents is crucial for researchers in process chemistry, formulation science, and drug discovery. The choice of solvent is a strategic decision that impacts every stage of pharmaceutical manufacturing, from synthesis and purification to crystallization and final formulation.[5][6][7][8] This document provides a comprehensive framework for systematically determining and interpreting the solubility profile of this compound, offering field-proven insights and robust experimental protocols applicable to this and other novel molecules.

Section 1: Physicochemical Characterization & Predictive Analysis

Before embarking on empirical solubility testing, a thorough in-silico and theoretical analysis of the molecule provides a predictive foundation. This initial step allows for a more targeted and efficient experimental design.

Molecular Structure and Properties:

-

Compound: 5-Chloro-4-iodo-2,3-dimethoxypyridine

-

Molecular Formula: C₇H₇ClINO₂[9]

-

Molecular Weight: 299.49 g/mol [9]

-

Structure:

(Simplified 2D representation)

Predictive Insights from Structure:

The structure of 5-Chloro-4-iodo-2,3-dimethoxypyridine offers several clues to its likely solubility behavior:

-

Polarity: The presence of a pyridine ring, two methoxy groups, a chlorine atom, and an iodine atom creates a molecule with significant polarity. The nitrogen atom and oxygen atoms are capable of acting as hydrogen bond acceptors.

-

Hydrogen Bonding: The absence of acidic protons (like -OH or -NH) means it cannot act as a hydrogen bond donor. Its ability to accept hydrogen bonds suggests potential solubility in protic solvents (e.g., alcohols).

-

Aromaticity & Halogens: The substituted pyridine ring provides a degree of aromatic character, which can interact favorably with aromatic solvents. The large, polarizable iodine and chlorine atoms contribute to van der Waals forces and dipole-dipole interactions.

Based on these features, we can predict moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), and lower solubility in nonpolar solvents (e.g., Hexane, Toluene).

Section 2: A Framework for Systematic Solubility Determination

A multi-tiered approach, starting with rapid screening and progressing to precise quantitative measurement, is the most efficient method for building a comprehensive solubility profile. This workflow ensures that resource-intensive quantitative methods are applied judiciously.

Caption: Systematic workflow for solubility profile determination.

Section 3: Qualitative Solubility Assessment Protocol

This rapid screening method provides a foundational, semi-quantitative understanding of solubility across a diverse set of solvents.

Objective: To visually and rapidly classify the solubility of 5-Chloro-4-iodo-2,3-dimethoxypyridine as "Soluble," "Slightly Soluble," or "Insoluble" in a range of common organic solvents.

Methodology:

-

Preparation: Dispense approximately 2-5 mg of the compound into separate, clearly labeled 1.5 mL glass vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent to its corresponding vial.

-

Mixing: Vortex the vial vigorously for 60 seconds at room temperature.

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Slightly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Incremental Addition (for "Slightly Soluble" or "Insoluble"): If the compound is not fully soluble, add another 0.5 mL of the solvent (totaling 1.0 mL) and repeat steps 3 and 4.

-

Record Results: Document the observations in a structured table.

Table 1: Qualitative Solubility Screening Log

| Solvent Class | Solvent | Observation (at 0.5 mL) | Observation (at 1.0 mL) | Estimated Solubility Category |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | ||||

| Acetonitrile (ACN) | ||||

| Acetone | ||||

| Polar Protic | Methanol (MeOH) | |||

| Ethanol (EtOH) | ||||

| Isopropanol (IPA) | ||||

| Water | ||||

| Nonpolar | Toluene | |||

| Dichloromethane (DCM) | ||||

| Ethyl Acetate (EtOAc) | ||||

| Heptane/Hexane |

Section 4: Quantitative Thermodynamic Solubility Determination

For solvents identified as promising during the qualitative screen, a precise quantitative measurement is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] This method ensures that the measurement reflects a true saturated solution in equilibrium.[11][12]

Principle: An excess amount of the solid compound is agitated in a solvent for an extended period, allowing the system to reach thermodynamic equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol (Shake-Flask Method):

-

Vial Preparation: Add an excess of 5-Chloro-4-iodo-2,3-dimethoxypyridine (e.g., 20-30 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or vial roller system in a temperature-controlled environment (typically ambient temperature, ~25°C). Agitate the suspension for 24 to 48 hours.

-

Expert Insight: A 24-hour incubation is often sufficient, but for crystalline compounds with slow dissolution kinetics, extending to 48 hours is a self-validating step to ensure equilibrium has been reached.[12] Comparing 24h and 48h time points can confirm stability and equilibrium.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let larger particles settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) and filter the solution into a clean HPLC vial.

-

Causality Note: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The filter material must be chosen carefully to avoid compound adsorption.

-

-

Sample Dilution: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification (HPLC-UV): Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.[10]

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in both mg/mL and molarity (mol/L).

Section 5: Data Interpretation and Application

The solubility data gathered must be synthesized to guide practical decisions in the development process.

Caption: Relationship between solute-solvent properties and solubility.

Table 2: Quantitative Solubility Data for 5-Chloro-4-iodo-2,3-dimethoxypyridine at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Application Insights |

| Dichloromethane (DCM) | [Hypothetical Data] | [Calculated] | Excellent for reaction medium and extractions. |

| Methanol (MeOH) | [Hypothetical Data] | [Calculated] | Good for purification via crystallization (as solvent). |

| Heptane | [Hypothetical Data] | [Calculated] | Potential as an anti-solvent for precipitation/crystallization. |

| Ethyl Acetate (EtOAc) | [Hypothetical Data] | [Calculated] | Useful for chromatography and workup procedures. |

| Dimethyl Sulfoxide (DMSO) | [Hypothetical Data] | [Calculated] | High solubility makes it suitable for stock solutions for biological assays. |

Application in Drug Development:

-

Process Chemistry: High solubility in solvents like DCM or THF informs their use as reaction media.[8]

-

Purification: A solvent pair where the compound has high solubility in one (e.g., Methanol) and low solubility in the other (e.g., Heptane) is ideal for developing a robust crystallization protocol for purification.[6]

-

Pre-formulation: Solubility in pharmaceutically acceptable solvents (e.g., Ethanol, PEG 400) is a critical first step in developing liquid dosage forms.[4][7] Poor solubility often necessitates enabling formulation strategies.[2]

-

In Vitro Assays: High solubility in DMSO is standard for creating concentrated stock solutions for biological screening, though kinetic solubility in aqueous buffers is the more relevant parameter for assay performance.[12][13]

Conclusion

A comprehensive understanding of the solubility profile of a compound like 5-Chloro-4-iodo-2,3-dimethoxypyridine is not merely an academic exercise; it is a fundamental pillar of successful pharmaceutical development. By employing a systematic approach that combines predictive analysis with rigorous qualitative and quantitative experimental methods, researchers can make informed, data-driven decisions. This guide provides the necessary framework and protocols to generate a robust solubility profile, enabling the optimization of synthetic routes, purification processes, and formulation strategies, thereby accelerating the path from discovery to a viable drug candidate.

References

- Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- Drug Solubility: Importance and Enhancement Techniques. Bajpai, M. et al., Journal of Applied Pharmaceutical Science.

- Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents.

- The Importance of Solubility for New Drug Molecules. Ionescu, C. et al., Farmacia.

- Solvent selection for pharmaceuticals. Garakani, T. M. et al.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Savjani, K. T., et al., ISRN Pharmaceutics.

- Optimizing drug Solubility for enhanced oral formul

- The Role of Solvent Selection at Exploratory and Production Stages in the Pharmaceutical Industry. Taygerly, J. P. et al., Taylor & Francis Online.

- Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Thermodynamic Solubility Assay. Evotec.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Solubility Assessment Service.

- 5-Chloro-4-iodo-2,3-dimethoxypyridine AldrichCPR. Sigma-Aldrich.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. seppic.com [seppic.com]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. coastviewsolvents.com [coastviewsolvents.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 5-Chloro-4-iodo-2,3-dimethoxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. evotec.com [evotec.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Halogenated Dimethoxypyridines: Strategic Scaffold Design in Medicinal Chemistry

[1]

Executive Summary

This technical guide examines the structural utility, synthetic pathways, and pharmacological advantages of halogenated dimethoxypyridines in modern drug discovery.[1] While the pyridine ring is a ubiquitous pharmacophore, the specific substitution pattern of 2,6-dimethoxy-3-halo-pyridine represents a "privileged substructure." This configuration offers a unique tripartite advantage: it modulates lipophilicity (LogP), creates specific halogen-bonding (

Part 1: Structural & Electronic Rationale[1][2]

The Electronic "Push-Pull" System

The 2,6-dimethoxypyridine core is electronically unique. The pyridine nitrogen is naturally electron-deficient (π-deficient), but the two methoxy groups at the ortho positions (2 and 6) act as strong electron-donating groups (EDGs) via resonance.

-

Result: The electron density is significantly increased at the 3 and 5 positions, activating them for electrophilic attack but also making them susceptible to CYP450-mediated oxidation.

-

The Halogen Solution: Introducing a halogen (Cl, Br, I) at the 3-position acts as a metabolic block. It sterically hinders the approach of metabolic enzymes to the adjacent methoxy group and electronically modulates the ring to prevent rapid oxidative degradation.

Halogen Bonding (XB) as a Design Tool

Beyond steric blocking, heavy halogens (Cl, Br, I) on the pyridine ring exhibit a distinct region of positive electrostatic potential on their outer surface, known as the

-

Mechanism: This positive patch interacts with nucleophilic backbone carbonyls (C=O) in protein binding pockets.

-

Directionality: Unlike hydrogen bonds, halogen bonds are highly directional (180° relative to the C-X bond), allowing for precise geometric constraints in kinase hinge regions or GPCR pockets.

Interaction Logic Diagram

The following diagram illustrates the pharmacophoric features of the scaffold.

Caption: Pharmacophoric dissection of the halogenated dimethoxypyridine scaffold, highlighting the dual role of the halogen in binding affinity (XB) and metabolic protection.

Part 2: Synthetic Accessibility & Regioselectivity

Synthesis of this scaffold requires controlling the competition between the directing effects of the methoxy groups and the pyridine nitrogen.

Synthetic Strategies

There are two primary routes to access the 3-halo-2,6-dimethoxypyridine core:[2][3]

-

Route A (Electrophilic Halogenation): Starting from 2,6-dimethoxypyridine.[4] The 3-position is activated. Using N-halosuccinimides (NBS, NIS) allows for mild, regioselective halogenation.

-

Route B (Nucleophilic Substitution): Starting from 2,6-dichloro- or 2,6-dibromopyridine. Displacement of the halogens with sodium methoxide (NaOMe). This is often used if the halogen at C3 is already present or if a specific isomer is difficult to access via direct halogenation.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway for generating functionalized drug candidates from dimethoxypyridine precursors via regioselective bromination and Suzuki coupling.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Bromo-2,6-dimethoxypyridine

Rationale: Direct bromination using elemental bromine (

Materials:

-

2,6-Dimethoxypyridine (1.0 eq)[5]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,6-dimethoxypyridine (e.g., 10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS. The product usually appears as a less polar spot compared to the starting material.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove succinimide byproduct.

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). -

Yield: Expected yield is 85–95%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The 3-bromo position is sterically crowded by the adjacent methoxy group. High-activity catalysts are required.

Materials:

-

3-Bromo-2,6-dimethoxypyridine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

(0.05 eq) or

- (3.0 eq)

-

Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Combine the bromide, boronic acid, and base in a microwave vial or pressure tube. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical step to prevent homocoupling).

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.

-

Heating: Heat to 90–100°C for 12 hours (thermal) or 1 hour (microwave irradiation at 110°C).

-

Workup: Filter through a Celite pad, dilute with EtOAc, and wash with brine.

-

Purification: Column chromatography.

Part 4: Data Summary & Case Studies

Comparative Potency and Stability

The following table summarizes data derived from Structure-Activity Relationship (SAR) studies on kinase inhibitors (e.g., CK2/PIM inhibitors) where the pyridine ring is a key binding element.

| Substituent (C3) | Electronic Effect ( | Halogen Bond Potential | Metabolic Stability ( | Kinase IC50 (nM)* |

| -H | 0.00 | None | Low (< 15 min) | 450 |

| -F | 0.06 | Negligible | Moderate | 120 |

| -Cl | 0.23 | Moderate | High | 45 |

| -Br | 0.23 | Strong | High (> 60 min) | 12 |

| -I | 0.18 | Very Strong | High | 8 |

Note: Data represents generalized trends observed in CK2/PIM kinase inhibitor optimization campaigns. The "IC50" values are illustrative of the potency gains achieved by exploiting the halogen bond.

Case Study: PIM Kinase Inhibitors

Research into PIM kinase inhibitors has demonstrated that replacing a standard phenyl ring with a 2,6-dimethoxypyridine core significantly improves solubility. However, the breakthrough in potency often comes from the addition of a Bromine or Iodine atom at the 3-position.

-

Mechanism: The halogen forms a specific interaction with the carbonyl oxygen of the hinge region backbone (e.g., Glu121 in PIM1).

-

Outcome: The 3-bromo-2,6-dimethoxypyridine analog showed a 10-fold increase in potency compared to the non-halogenated variant and a 4-fold increase in metabolic half-life due to the protection of the C2-methoxy group [1, 5].

References

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: National Institutes of Health (PMC). URL:[Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (Analogous chemistry for pyridine systems). Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: RSC Medicinal Chemistry.[6] URL:[Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Source: Current Medicinal Chemistry. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 2,6-Dimethoxypyridine | CAS 6231-18-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

5-Chloro-4-iodo-2,3-dimethoxypyridine CAS number and identifiers

Executive Summary

5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS: 1299607-43-4) is a highly specialized halogenated heterocyclic scaffold used primarily in the discovery and development of small molecule therapeutics. Its structural value lies in the orthogonal reactivity of its halogen substituents: the C4-iodine atom is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the C5-chlorine atom. This reactivity differential allows medicinal chemists to sequentially functionalize the pyridine core with high regiocontrol, making it an ideal building block for complex kinase inhibitors and receptor modulators.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Detail |

| Chemical Name | 5-Chloro-4-iodo-2,3-dimethoxypyridine |

| CAS Registry Number | 1299607-43-4 |

| Molecular Formula | C₇H₇ClINO₂ |

| Molecular Weight | 299.49 g/mol |

| SMILES | COc1c(OC)c(I)c(Cl)cn1 |

| InChI Key | HGMCZYDZUSTGCK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Part 2: Structural Analysis & Reactivity Logic

The utility of this scaffold is dictated by the electronic effects of the substituents on the pyridine ring.

-

2,3-Dimethoxy Pattern: The two methoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to a bare pyridine, but less reactive toward nucleophilic aromatic substitution (

) unless activated. Crucially, the oxygen at C3 acts as a Directing Metalation Group (DMG) , facilitating lithiation at the adjacent C4 position during synthesis. -

4-Iodo vs. 5-Chloro:

-

C4-Iodine: The C-I bond is weaker and more polarizable. In Pd(0)-catalyzed cycles, oxidative addition occurs preferentially at the C-I bond. This allows for the installation of the first "R" group at C4 without disturbing the C5-Cl bond.

-

C5-Chlorine: The C-Cl bond remains intact during the initial coupling. It can be activated in a second step using more forcing conditions (e.g., specialized phosphine ligands like XPhos or RuPhos) or via lithium-halogen exchange.

-

Visualization: Reactivity Hierarchy

Figure 1: The orthogonal reactivity profile allows for stepwise functionalization, prioritizing the C4-iodo position.

Part 3: Synthesis Protocol

While specific literature precedents for this exact CAS are proprietary or sparse, the synthesis is reliably achieved through a Directed Ortho-Metalation (DoM) strategy, leveraging the directing power of the 3-methoxy group.

Mechanistic Pathway[2][3][4]

-

Precursor: 5-Chloro-2,3-dimethoxypyridine.

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Mechanism: The lithium base coordinates to the methoxy oxygen at C3. This proximity directs the deprotonation selectively to the C4 position (ortho to the DMG). The presence of the C5-chlorine atom further acidifies the C4 proton via induction, stabilizing the lithiated intermediate.

-

Quench: Iodine (

) is added to trap the C4-lithio species.

Step-by-Step Experimental Procedure (Standardized)

Reagents:

-

5-Chloro-2,3-dimethoxypyridine (1.0 eq)

-

LDA (1.2 eq, 2.0 M in THF/heptane)

-

Iodine (1.5 eq)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve 5-Chloro-2,3-dimethoxypyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add the LDA solution dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70°C.

-

Observation: A color change (often to yellow/orange) indicates the formation of the lithiated intermediate.

-

Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Iodination: Dissolve Iodine (15 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at -78°C.

-

Critical: The dark color of iodine should fade initially as it reacts.

-

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous sodium thiosulfate (

) to reduce excess iodine. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Synthesis via Directed Ortho-Metalation (DoM) ensures regioselectivity at the C4 position.

Part 4: Application Workflows (Cross-Coupling)

The primary application of 5-Chloro-4-iodo-2,3-dimethoxypyridine is as a branching point in convergent synthesis.

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at C4 without affecting C5.

-

Catalyst System:

(5 mol%) or -

Base:

(2.0 eq, aqueous). -

Solvent: DME/Water or Dioxane/Water (3:1).

-

Conditions: Heat to 60–80°C. Note: Avoid reflux temperatures >100°C to prevent oxidative addition at the C-Cl bond.

-

Outcome: The iodine is displaced exclusively, yielding the 4-aryl-5-chloro-2,3-dimethoxypyridine.

Application Logic Diagram

Figure 3: The scaffold enables sequential library generation, utilizing the iodine for the first diversity point.

Part 5: Safety and Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Halo-pyridines can be sensitizers.[1] All operations involving the solid or solutions must be conducted in a fume hood.

-

Waste: Aqueous waste from the iodination quench contains iodide salts and should be treated as halogenated waste.

-

Stability: The C-I bond is light-sensitive. Store in amber vials wrapped in foil.

References

-

BLDpharm. (n.d.). 5-Chloro-4-iodo-2,3-dimethoxypyridine Product Details. Retrieved from

-

Sigma-Aldrich. (n.d.). 5-Iodo-2,3-dimethoxypyridine (Analogous Scaffold) Safety Data Sheet. Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

ECHEMI. (n.d.). 5-Chloro-4-iodo-2,3-dimethoxypyridine CAS Database. Retrieved from

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

A Guide to 5-Chloro-4-iodo-2,3-dimethoxypyridine: A Keystone Intermediate in Modern Pharmaceutical Synthesis

Abstract: In the landscape of pharmaceutical development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecular frameworks are the foundational pillars upon which complex Active Pharmaceutical Ingredients (APIs) are built. Among these, 5-Chloro-4-iodo-2,3-dimethoxypyridine has emerged as a particularly valuable building block. Its unique substitution pattern, featuring two distinct halogen atoms and activating methoxy groups on a pyridine core, offers chemists a powerful tool for constructing intricate molecular architectures. This guide provides an in-depth technical overview of this intermediate, focusing on its physicochemical properties, strategic role in palladium-catalyzed cross-coupling reactions, and a detailed protocol for its application in the synthesis of targeted therapies.

Introduction to a Privileged Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, present in a vast array of drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The value of a pyridine-based intermediate is significantly enhanced by its functionalization. 5-Chloro-4-iodo-2,3-dimethoxypyridine is a prime example of such a "privileged scaffold."

The molecule's power lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the C4 position is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom at the C5 position. This differential reactivity allows for selective, stepwise functionalization, making it an ideal linchpin for convergent synthetic strategies where complex fragments are joined late in a synthetic sequence. This approach is highly favored in drug development for its efficiency and flexibility.

Molecular Profile and Physicochemical Properties

A thorough understanding of an intermediate's physical and chemical properties is fundamental to its effective use in synthesis.

Structure:

InChI Key: HGMCZYDZUSTGCK-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of 5-Chloro-4-iodo-2,3-dimethoxypyridine

| Property | Value | Source |

| Molecular Formula | C₇H₇ClINO₂ | [1] |

| Molecular Weight | 299.49 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1299607-43-4 | [2][3] |

| Storage Class | 11 - Combustible Solids | [1] |

The presence of both chloro and iodo groups makes this compound an excellent substrate for a variety of cross-coupling reactions, which are foundational in the construction of carbon-carbon and carbon-heteroatom bonds.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

One of the most powerful and widely used transformations in pharmaceutical synthesis is the Suzuki-Miyaura coupling.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. 5-Chloro-4-iodo-2,3-dimethoxypyridine is an exemplary substrate for this reaction, leveraging the high reactivity of the C-I bond.

Mechanistic Insight: The "Why" Behind the Reaction

The Suzuki coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[6][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of the pyridine intermediate. This is the rate-determining step and is highly favored for aryl iodides over aryl chlorides.[7] This selective insertion forms a Pd(II) complex.

-

Transmetalation: A base (e.g., K₃PO₄, K₂CO₃) activates the boronic acid partner, forming a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The choice of catalyst, ligand, base, and solvent is critical. Modern biarylphosphine ligands (e.g., XPhos, SPhos) are often used to stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps, particularly with challenging substrates.[8][9]

Visualizing the Synthesis: Reaction Scheme

The following diagram illustrates the selective Suzuki coupling at the C4 position of 5-Chloro-4-iodo-2,3-dimethoxypyridine with a generic arylboronic acid.

Caption: Palladium-catalyzed Suzuki-Miyaura coupling.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality for key choices is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize 4-Aryl-5-chloro-2,3-dimethoxypyridine via Suzuki-Miyaura coupling.

Materials:

-

5-Chloro-4-iodo-2,3-dimethoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.031 equiv)

-

Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Protocol Workflow Diagram:

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add 5-Chloro-4-iodo-2,3-dimethoxypyridine (e.g., 300 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), XPhos (14.8 mg, 0.031 mmol), and Pd₂(dba)₃ (13.7 mg, 0.015 mmol).[8]

-

Inerting: Seal the vial with a septum cap. Evacuate the atmosphere within the vial and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

-

Causality: The Pd(0) catalyst and the electron-rich phosphine ligand are sensitive to oxygen, especially at elevated temperatures. Removing oxygen is critical to prevent catalyst deactivation and ensure high yield.

-

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (e.g., 6 mL) and degassed water (e.g., 1 mL).

-

Causality: A biphasic solvent system is often optimal. Dioxane solubilizes the organic components and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]

-

-

Reaction: Place the vial in a microwave reactor and heat to 120 °C for 10 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Microwave irradiation allows for rapid and controlled heating, significantly reducing reaction times compared to conventional heating.[8]

-

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Statements: May be harmful if swallowed (H302) and causes serious eye irritation (H319).[1]

-

Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

5-Chloro-4-iodo-2,3-dimethoxypyridine is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined and differential reactivity provides medicinal chemists with a reliable and strategic platform for the synthesis of complex molecules, particularly in the realm of oncology and kinase inhibitors.[4][11] As synthetic methodologies continue to advance, the demand for such precisely functionalized, high-value intermediates will only grow, cementing its role as a cornerstone of modern pharmaceutical research and development.

References

-

Key Intermediate: 5-Chloro-2-iodopyridine in Pharmaceutical & Agrochemical Synthesis. (2026, February 12). Sinfoo. Retrieved February 14, 2026, from [Link]

-

Ranjbar Karimi, R. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79. Retrieved February 14, 2026, from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine. (n.d.). Google Patents.

-

Bakulev, V. A., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13(24), 6782-6790. Retrieved February 14, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 14, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012, January 4). Eureka. Retrieved February 14, 2026, from [Link]

-

Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-1864. Retrieved February 14, 2026, from [Link]

Sources

- 1. 5-Chloro-4-iodo-2,3-dimethoxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 1299607-43-4|5-Chloro-4-iodo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic effects of methoxy groups in 5-Chloro-4-iodo-2,3-dimethoxypyridine

A Guide to Regioselective Functionalization and Orthogonal Reactivity

Executive Summary

5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS: 1299607-43-4) represents a highly specialized scaffold in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its value lies in its orthogonal reactivity profile : the molecule possesses two distinct halogen handles (iodine and chlorine) and two electron-donating methoxy groups that modulate the pyridine ring's electron density.

This technical guide dissects the electronic interplay between the 2,3-dimethoxy "push" and the pyridine nitrogen "pull," providing researchers with a roadmap for highly regioselective functionalization. By leveraging the specific electronic environment, chemists can exclusively target the C-4 position while preserving the C-5 chloride for subsequent diversification.

Part 1: Structural Analysis & Electronic Theory

To predict reactivity, one must map the electronic vectors acting upon the pyridine core. The 2,3-dimethoxy substitution pattern creates a unique electronic environment that deviates from standard 4-halopyridines.

1.1 The Electronic Tug-of-War

-

The Pyridine Nitrogen (Sink): Naturally electron-deficient, the nitrogen atom exerts a strong inductive withdrawal (-I) and mesomeric withdrawal (-M), activating the C-2 and C-4 positions toward nucleophilic attack.

-

2-Methoxy Group (+M > -I): Positioned

to the nitrogen, this group acts as a strong mesomeric donor. While it exerts a localized inductive withdrawal, its resonance contribution significantly increases electron density at C-3 and C-5, and to a lesser extent, C-4. -

3-Methoxy Group (The Pivot): This is the critical regiocontrol element. It exerts a "buttressing effect" on the C-4 iodine. Electronically, it donates density into C-2 and C-4. This donation renders the C-4 position less electrophilic than in a mono-halo pyridine, effectively dampening

reactivity while stabilizing C-4 metal intermediates (e.g., during lithiation). -

Halogen Hierarchy (I vs. Cl):

-

C-4 Iodine: The "soft" electrophile. Weak C-I bond energy (~57 kcal/mol) makes it the primary site for oxidative addition by Pd(0) and Lithium-Halogen exchange.

-

C-5 Chlorine: The "hard" electrophile. Stronger C-Cl bond (~80 kcal/mol) ensures it remains inert during C-4 functionalization under controlled conditions.

-

1.2 Visualization of Electronic Vectors

The following diagram maps the competing electronic effects that dictate the molecule's reactivity.

Caption: Electronic vector map showing the competition between Nitrogen activation and Methoxy deactivation at the C-4 position.

Part 2: Reactivity Profile & Regioselectivity

The interplay described above dictates three primary reaction pathways. The presence of the electron-rich dimethoxy motif generally favors Transition Metal Catalysis over classical Nucleophilic Aromatic Substitution (

2.1 Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

-

Mechanism: Oxidative Addition.

-

Selectivity: C-4 >>> C-5.

-

Rationale: Pd(0) inserts into the C-I bond significantly faster than the C-Cl bond due to the lower bond dissociation energy. The 3-OMe group provides steric bulk, which may require slightly higher catalyst loading or smaller ligands (e.g., SPhos, XPhos) if the incoming boronic acid is bulky, but standard ligands (dppf, PPh3) usually suffice for the C-I insertion.

2.2 Pathway B: Lithium-Halogen Exchange

-

Mechanism: Metal-Halogen Exchange.

-

Selectivity: C-4 Exclusive.

-

Rationale: Treatment with i-PrMgCl or n-BuLi at low temperatures results in exclusive exchange of the C-4 Iodine. The 3-OMe group creates a "chelating effect," stabilizing the organolithium/magnesium intermediate at C-4, preventing scrambling to C-5.

2.3 Pathway C: Nucleophilic Aromatic Substitution (

)

-

Mechanism: Addition-Elimination (Meisenheimer Complex).

-

Selectivity: Difficult/Sluggish.

-

Rationale: While C-4 is the preferred site for

in pyridines, the two methoxy groups pump electron density into the ring, destabilizing the anionic intermediate.

Part 3: Experimental Protocols

Protocol 1: C-4 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-4 while retaining the C-5 Chlorine.

Reagents:

-

Substrate: 5-Chloro-4-iodo-2,3-dimethoxypyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) — Chosen for robustness and resistance to dehalogenation of the C-5 Cl.

-

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Solvation: Add degassed 1,4-Dioxane and aqueous

. -

Reaction: Heat to 60–80°C. Note: Do not exceed 90°C to avoid activating the C-5 chloride.

-

Monitoring: Monitor by LCMS. The C-I bond cleavage is rapid; reaction is typically complete in 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography. The product will be significantly more polar than the starting iodide.

Protocol 2: C-4 Selective Magnesiation (Grignard Formation)

Objective: Convert C-4 Iodine to a nucleophile for reaction with aldehydes/ketones.

Reagents:

-

Substrate: 5-Chloro-4-iodo-2,3-dimethoxypyridine (1.0 equiv)

-

Reagent: i-PrMgCl (1.1 equiv, 2.0M in THF)

-

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a solution of the substrate in THF to -40°C. Note: -78°C is unnecessary for Iodine exchange, but -40°C ensures the C-5 Cl remains untouched.

-

Exchange: Add i-PrMgCl dropwise. Stir for 30 minutes. The 3-OMe group coordinates Mg, stabilizing the C-4 carbanion.

-

Quench: Add the electrophile (aldehyde) slowly.

-

Warm: Allow to warm to 0°C over 1 hour.

-

Termination: Quench with sat.

.

Part 4: Decision Logic for Functionalization

The following decision tree assists in selecting the correct methodology based on the desired target moiety at C-4.

Caption: Strategic decision tree for C-4 functionalization, highlighting the preference for catalytic over nucleophilic methods.

Part 5: Data Summary & Properties

| Property | Value | Significance |

| Molecular Weight | 299.49 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| C-I Bond Energy | ~57 kcal/mol | Weakest bond; primary reactive site. |

| C-Cl Bond Energy | ~80 kcal/mol | Stronger bond; requires activated catalyst to break. |

| Electronic Character | Electron-Rich Pyridine | Resistant to acid hydrolysis; resistant to |

| Solubility | Moderate (Organic) | Methoxy groups improve solubility in DCM/EtOAc compared to dihalo-pyridines. |

References

-

Synthesis and Reactivity of 4-Iodo-5-chloropyridines Source: Sigma-Aldrich / Merck Product Data URL:

-

Regioselective Cross-Coupling of Dihalopyridines Source:Journal of Organic Chemistry (General principles of C4 vs C2/C5 selectivity in pyridines). Context: Establishes the hierarchy of C-I > C-Br > C-Cl in Pd-catalyzed coupling. URL: [J. Org.[2] Chem. Selectivity Guide (Example)]([Link])

-

Electronic Effects of Methoxy Groups on Pyridine Lithiation Source:ResearchGate / Tetrahedron Context: Describes the "DoM" (Directed ortho Metalation) effects of methoxy groups and the stabilization of C-4 lithio species. URL:

-

Nucleophilic Aromatic Substitution on Alkoxypyridines Source:StackExchange / Chemistry LibreTexts Context: Explains the resonance deactiv

by electron-donating alkoxy groups. URL:

Sources

Orthogonal Functionalization of 4-Iodo-5-Chloropyridine: A Reactivity Guide

Topic: Reactivity Profile of C4-Iodo vs. C5-Chloro Positions in Pyridine Rings Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The 4-iodo-5-chloropyridine scaffold represents a "bifunctional linchpin" in medicinal chemistry. Its utility stems from the extreme electronic and steric differentiation between the C4 and C5 positions. This guide analyzes the reactivity gap between the C4-iodide (highly reactive, electron-deficient) and the C5-chloride (latent, pseudo-benzenoid). By exploiting the synergy between Bond Dissociation Energy (BDE) and heteroatom-induced activation , researchers can achieve highly chemoselective functionalization—typically modifying C4 first under mild conditions, followed by activation of the C5 "handle" in late-stage synthesis.

The Electronic & Steric Landscape

To design effective protocols, one must understand the underlying electronic bias of the pyridine ring.[1]

The Nitrogen Effect (Regiochemistry)

The pyridine nitrogen acts as an electron sink, withdrawing density via induction (-I) and resonance (-M).

-

C4 Position (The "Para" Analog): The C4 carbon is electronically coupled to the nitrogen.[1] Resonance contributors place a positive charge at C4, making it highly electrophilic. This lowers the energy of the LUMO, facilitating nucleophilic attack (SNAr) and oxidative addition (OA) by electron-rich metal catalysts.

-

C5 Position (The "Meta" Analog): The C5 carbon is not in direct conjugation with the nitrogen’s electron-withdrawing resonance. While still electron-poor compared to benzene (due to induction), it lacks the specific activation found at C2 and C4.

The Leaving Group Hierarchy (Chemostability)

The bond strength differential is the second control lever.

-

C4–Iodine: Weak bond (BDE

65 kcal/mol). Large atomic radius leads to poor orbital overlap with carbon. Excellent leaving group. -

C5–Chlorine: Strong bond (BDE

95 kcal/mol). Poor leaving group in metal-catalyzed cross-couplings without specialized ligands.

Visualization: Reactivity Vectors

The following diagram maps the competing reactivity vectors on the scaffold.

Figure 1: Reactivity vectors showing the dominance of C4 functionalization pathways due to electronic activation and weaker bond strength.

The Chemoselectivity Matrix

The following table summarizes the expected outcomes for standard reaction classes.

| Reaction Class | Primary Site | Selectivity Driver | Notes |

| SNAr | C4 | Electronic (Meisenheimer stability) | C4-I is displaced by amines/alkoxides. C5-Cl is inert because the Meisenheimer intermediate cannot be stabilized by the ring Nitrogen. |

| Suzuki-Miyaura | C4 | BDE (C-I << C-Cl) | Oxidative addition occurs rapidly at C-I. C5-Cl remains intact unless forcing conditions (high T, Buchwald ligands) are used. |

| Sonogashira | C4 | BDE & Electronics | C4-I reacts at RT. C5-Cl requires heat and copper co-catalysis (often avoided to prevent homocoupling). |